molecular formula C11H13NO3 B15225206 4-Amino-7-methylchromane-6-carboxylic acid hydrochloride

4-Amino-7-methylchromane-6-carboxylic acid hydrochloride

Cat. No.: B15225206
M. Wt: 207.23 g/mol
InChI Key: UNORAWSLVKGISK-UHFFFAOYSA-N
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Description

4-Amino-7-methylchromane-6-carboxylic acid hydrochloride is a chemical compound that belongs to the class of chromane derivatives Chromanes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methylchromane-6-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the chromane core, followed by functionalization at specific positions to introduce the amino and carboxylic acid groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methylchromane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

4-Amino-7-methylchromane-6-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-7-methylchromane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The chromane core may also interact with cellular membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7-methylcoumarin: This compound shares a similar chromane core but lacks the carboxylic acid group.

    7-Amino-4-methylchroman-2-one: Another chromane derivative with different functional groups.

Uniqueness

4-Amino-7-methylchromane-6-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, which enhance its solubility and reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-amino-7-methyl-3,4-dihydro-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-6-4-10-8(5-7(6)11(13)14)9(12)2-3-15-10/h4-5,9H,2-3,12H2,1H3,(H,13,14)

InChI Key

UNORAWSLVKGISK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)C(CCO2)N

Origin of Product

United States

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